

# Application Notes and Protocols: Reactions of N-methyloxepan-4-amine with Electrophiles

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## Compound of Interest

Compound Name: *N-methyloxepan-4-amine*

Cat. No.: B15303461

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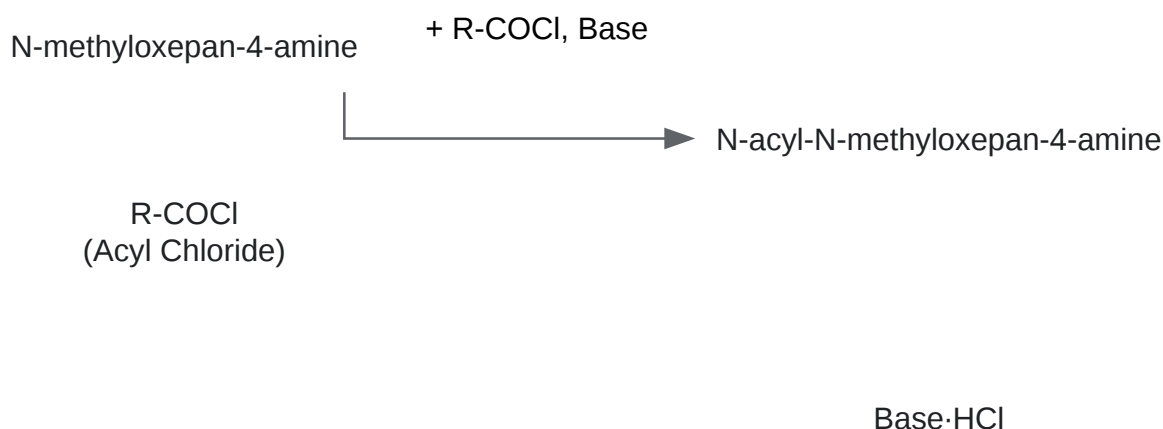
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of **N-methyloxepan-4-amine**, a secondary cyclic amine, with various common electrophiles. The methodologies outlined below are foundational for the synthesis of diverse N-substituted oxepane derivatives for applications in medicinal chemistry and materials science.

## N-Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

N-acylation of **N-methyloxepan-4-amine** with acyl chlorides is a robust and high-yielding method for the formation of corresponding amides. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.<sup>[1][2]</sup> The general mechanism involves a nucleophilic addition-elimination pathway at the carbonyl carbon of the acyl chloride.<sup>[2][3]</sup>

## General Reaction Scheme:



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Caption: N-acylation of **N-methyloxepan-4-amine**.

## Experimental Protocol:

- Preparation: In a round-bottom flask, dissolve **N-methyloxepan-4-amine** (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine).
- Base Addition: Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
- Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirring solution.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

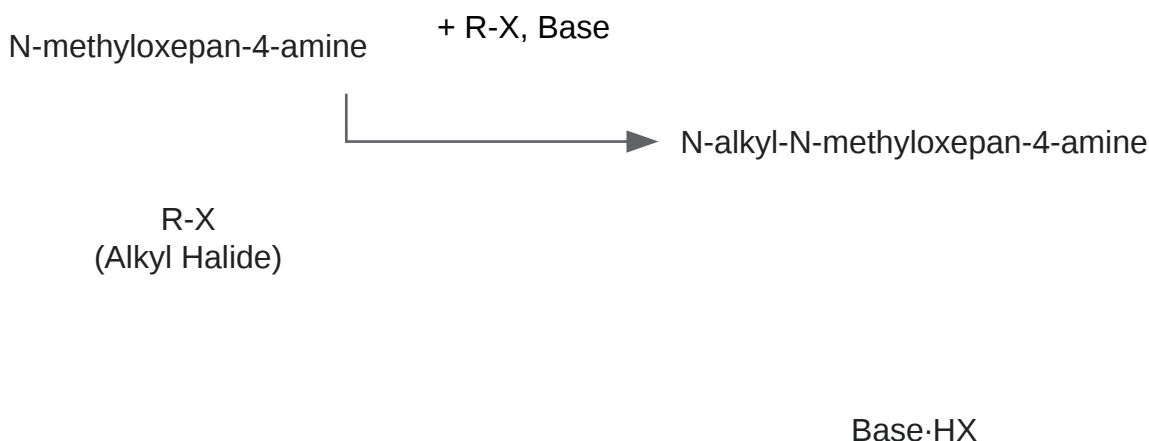
## Data Presentation:

Entry	Acyl Chloride (R-COCl)	Base	Solvent	Time (h)	Yield (%)
1	Acetyl chloride	TEA	DCM	2	95
2	Benzoyl chloride	DIPEA	DCM	4	92
3	Chloroacetyl chloride	TEA	THF	3	90

## N-Alkylation with Alkyl Halides

The reaction of **N-methyloxepan-4-amine** with alkyl halides leads to the formation of tertiary amines. As a secondary amine, it can undergo mono-alkylation. However, the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide.<sup>[4][5]</sup> Careful control of stoichiometry is crucial for selective mono-alkylation.<sup>[4]</sup>

## General Reaction Scheme:



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Caption: N-alkylation of **N-methyloxepan-4-amine**.

## Experimental Protocol:

- **Preparation:** To a solution of **N-methyloxepan-4-amine** (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL per mmol of amine), add a base like potassium carbonate ( $K_2CO_3$ ) or DIPEA (2.0 eq).
- **Reagent Addition:** Add the alkyl halide (1.0-1.2 eq) to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

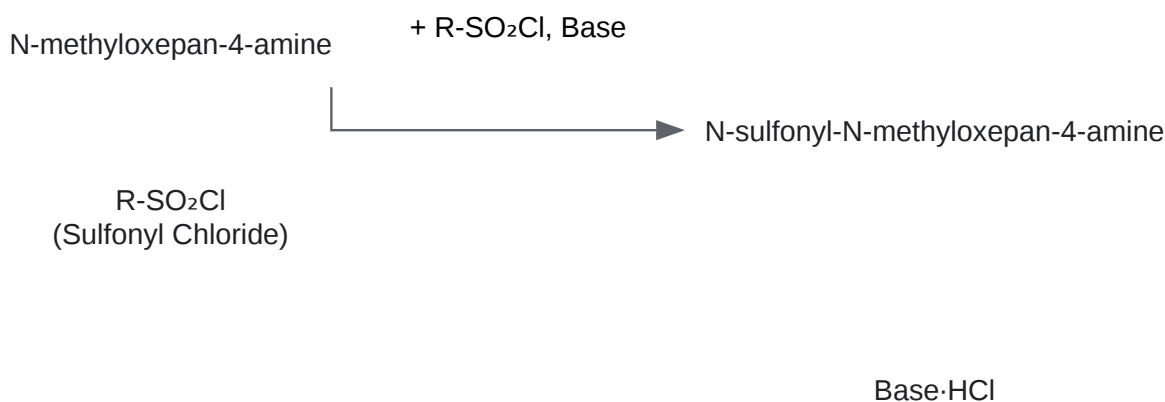
## Data Presentation:

Entry	Alkyl Halide (R-X)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Benzyl bromide	$K_2CO_3$	Acetonitrile	60	12	85
2	Ethyl iodide	DIPEA	DMF	50	18	78
3	Methyl iodide	$K_2CO_3$	Acetonitrile	RT	24	70 (mixture with quaternary salt)

## N-Sulfonylation with Sulfonyl Chlorides

**N-methyloxepan-4-amine** reacts with sulfonyl chlorides in the presence of a base to yield N-sulfonamides. This reaction is analogous to acylation and is useful for the synthesis of compounds with potential biological activity.

## General Reaction Scheme:



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Caption: N-sulfonylation of **N-methyloxepan-4-amine**.

## Experimental Protocol:

- Preparation: Dissolve **N-methyloxepan-4-amine** (1.0 eq) and a base such as pyridine or TEA (1.5 eq) in DCM (10 mL per mmol of amine).
- Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
- Reaction Progression: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
- Work-up: Wash the reaction mixture with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization

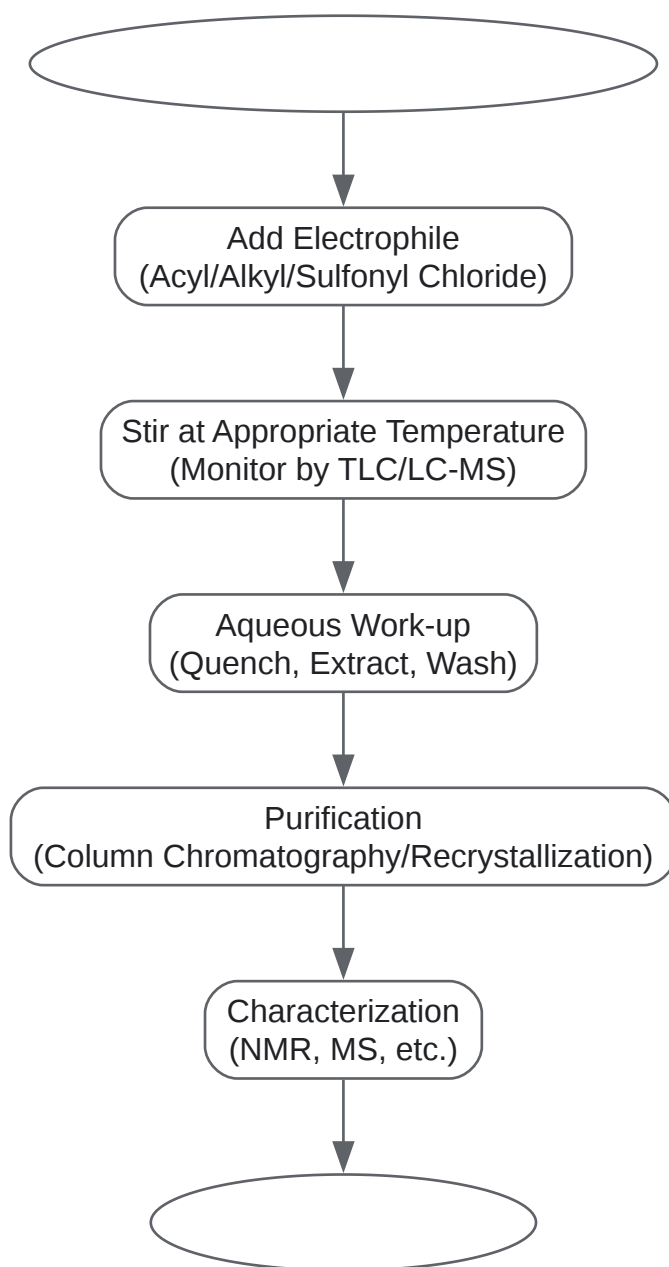
or column chromatography.

## Data Presentation:

Entry	Sulfonyl Chloride (R-SO <sub>2</sub> Cl)	Base	Solvent	Time (h)	Yield (%)
1	Benzenesulfonyl chloride	Pyridine	DCM	6	93
2	p-Toluenesulfonyl chloride	TEA	DCM	4	95
3	Methanesulfonyl chloride	TEA	DCM	8	88

## Experimental Workflow Overview

The general workflow for the synthesis and purification of N-substituted **N-methyloxepan-4-amine** derivatives is summarized in the diagram below.



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Caption: General experimental workflow.

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